
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Copper-Catalyzed Reactions
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives, such as those involving thiophen-2-ylmethyl)oxalamide, are effective catalysts in copper-catalyzed coupling reactions. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide system is particularly noted for its ability to facilitate Goldberg amidation reactions with less reactive (hetero)aryl chlorides, offering a broad liberalization towards various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides with good to excellent yields. This system has also been successful in the arylation of lactams and oxazolidinones, showcasing its versatility and efficiency in creating complex organic molecules through intramolecular cross-coupling products (De, Yin, & Ma, 2017).
Synthetic Methodology Development
The compound and its related derivatives have been utilized in the development of novel synthetic methodologies. A notable example is the novel one-pot synthesis approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting its application in creating complex organic molecules, including both anthranilic acid derivatives and oxalamides. This method stands out for its operational simplicity and high yield, offering a new useful formula for the synthesis of these compounds (Mamedov et al., 2016).
Molecular Structure Analysis
Studies involving N,N'-bis(substituted)oxamide compounds, closely related to N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, have contributed significantly to our understanding of molecular structure through X-ray crystallography. These analyses help elucidate the complex three-dimensional supramolecular structures formed by such compounds, providing insights into their potential interactions and reactivity patterns (Wang, Zheng, Li, & Wu, 2016).
Fluorescence Sensing
The derivatives of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide have been explored as fluorescent sensors for metal ions. For instance, a naphthaldehyde derivative sensor exhibited a significant increase in fluorescence intensity in the presence of aluminum ions over other competitive metal ions, anions, and amino acids, demonstrating its utility in sensitive and selective detection applications (Wang et al., 2016).
Antiproliferative Activity
Research into sulfur-containing heterocyclic analogs related to N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has revealed their potential antiproliferative activity against cancer cells. Specifically, studies on hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, indicating their promise in cancer therapy through mechanisms involving apoptosis stimulation and cell cycle arrest (Haridevamuthu et al., 2023).
Propriétés
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-10(13-6-9-2-1-5-19-9)11(16)14-7-12(17)3-4-18-8-12/h1-2,5,17H,3-4,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZARWAOEIWDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

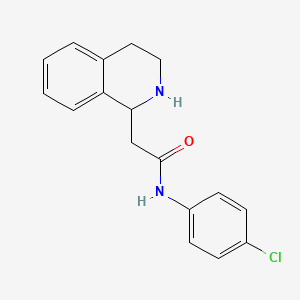
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686755.png)
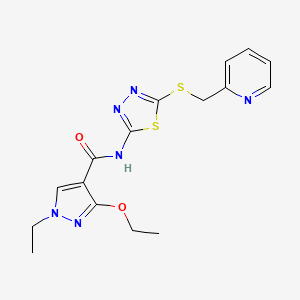

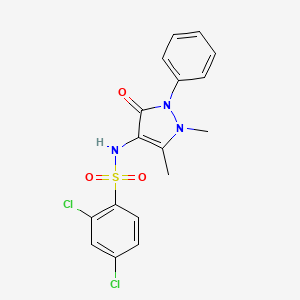

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid](/img/structure/B2686764.png)
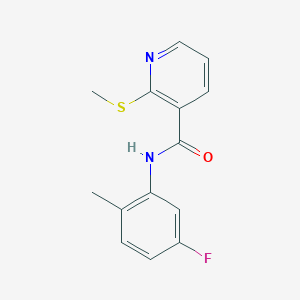
![N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2686769.png)
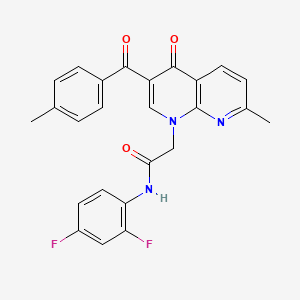
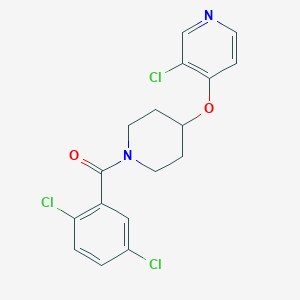
![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2686774.png)
